

2-(Aminomethyl)-1,3-dioxolane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminomethyl)-1,3-dioxolane

Cat. No.: B1278617

[Get Quote](#)

Technical Guide: 2-(Aminomethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, and its applications in chemical synthesis.

Physicochemical Properties

The fundamental properties of **2-(Aminomethyl)-1,3-dioxolane** are summarized below.

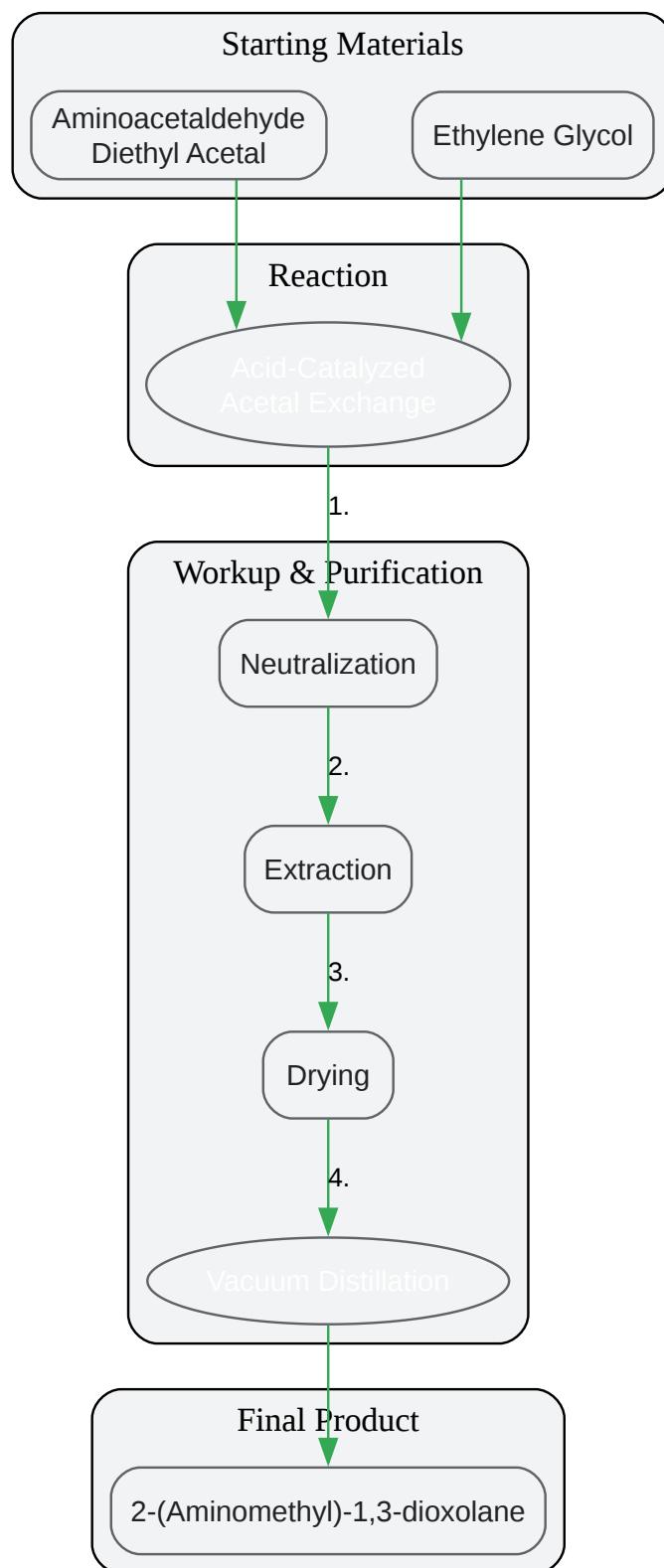
Property	Value	Reference
CAS Number	4388-97-0	[1] [2]
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
IUPAC Name	(1,3-dioxolan-2-yl)methanamine	[1]
Synonyms	1,3-Dioxolane-2-methanamine, 2-aminomethyldioxolane	[2]
Boiling Point	154 °C	[2]
Density	1.079 g/cm ³	[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Aminomethyl)-1,3-dioxolane** is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from standard methods for the formation of 1,3-dioxolanes. The most common approach involves the acid-catalyzed acetalization of an aldehyde or its corresponding acetal with a diol. In this case, due to the presence of the amine functionality, a protected form of aminoacetaldehyde is the logical starting material to prevent unwanted side reactions.

Representative Experimental Protocol: Synthesis from Aminoacetaldehyde Diethyl Acetal

This protocol describes a two-step process starting from a commercially available precursor.


Step 1: Acetal Exchange Reaction

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aminoacetaldehyde diethyl acetal and a suitable solvent such as toluene.
- Add a stoichiometric excess of ethylene glycol to the mixture.

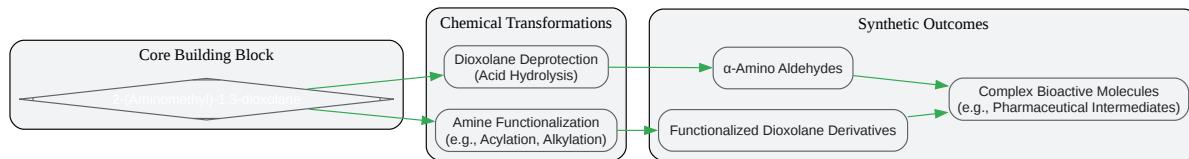
- Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid.
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
- Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.
- Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-(Aminomethyl)-1,3-dioxolane** by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of **2-(Aminomethyl)-1,3-dioxolane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Aminomethyl)-1,3-dioxolane**.


Applications in Synthesis

2-(Aminomethyl)-1,3-dioxolane is a bifunctional molecule that can be utilized as a versatile building block in the synthesis of more elaborate molecular architectures. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, while the dioxolane moiety serves as a masked aldehyde that is stable to many reaction conditions but can be readily deprotected under acidic conditions.

This dual reactivity makes it a valuable synthon for introducing a protected formyl group and a nucleophilic nitrogen atom into a target molecule.

Logical Relationship as a Synthetic Building Block

The following diagram illustrates the role of **2-(Aminomethyl)-1,3-dioxolane** as a versatile intermediate in chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Role of **2-(Aminomethyl)-1,3-dioxolane** in synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **2-(Aminomethyl)-1,3-dioxolane** in defined biological signaling pathways. While the broader class of 1,3-dioxolane-containing molecules has been investigated for various biological activities, including antibacterial and antifungal properties, the specific mechanism of action for **2-(Aminomethyl)-1,3-dioxolane** has not been elucidated.^{[3][4][5]} Its primary role in the context of drug discovery and development appears to be as a precursor or intermediate in

the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses intrinsic biological activity and to identify any potential molecular targets or signaling pathways it may modulate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Aminomethyl)-1,3-dioxolane | 4388-97-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(Aminomethyl)-1,3-dioxolane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278617#2-aminomethyl-1-3-dioxolane-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com